2-Ethyl-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylidenehexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCRBBJSQAZZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871024 | |

| Record name | 3-Methylidenehexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-71-5 | |

| Record name | 3-Methylidenehexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

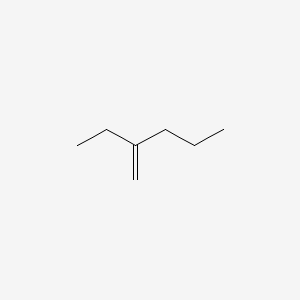

2-ethyl-1-pentene structural formula visualization

The molecular structure of 2-ethyl-1-pentene (C₇H₁₄) is characterized by a primary five-carbon chain, known as a pentene backbone.[1] A double bond is located between the first and second carbon atoms of this chain, designating it as a "-1-pentene".[1] An ethyl group (-CH₂CH₃) is attached as a substituent to the second carbon atom of the pentene chain.[1]

The systematic naming "this compound" precisely describes this arrangement: "pent" indicates a five-carbon parent chain, "-ene" signifies the presence of a double bond, "1-" specifies the double bond's position, and "2-ethyl" denotes the attachment of an ethyl group at the second carbon.[1] The molecular formula of this compound is C₇H₁₄, and its molecular weight is approximately 98.19 g/mol .[2][3]

Below is a two-dimensional visualization of the this compound structural formula, generated using the Graphviz DOT language.

Caption: 2D structural formula of this compound.

References

2-ethyl-1-pentene chemical and physical properties.

An In-depth Technical Guide to 2-Ethyl-1-Pentene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes tabulated quantitative data, detailed experimental protocols, and a logical relationship diagram to illustrate its core characteristics.

Core Chemical and Physical Properties

This compound, with the CAS number 3404-71-5, is an unsaturated hydrocarbon belonging to the alkene family.[1] Its structure consists of a five-carbon chain with a double bond at the first carbon position and an ethyl group attached to the second carbon.[2]

Identifiers and Molecular Characteristics

| Property | Value |

| Molecular Formula | C7H14[3][4][5][6] |

| Molecular Weight | 98.19 g/mol [3][5] |

| CAS Number | 3404-71-5[1][4][5][7] |

| IUPAC Name | 2-ethylpent-1-ene[1] |

| Synonyms | 3-Methylenehexane, 1-Pentene, 2-ethyl-[4] |

| Canonical SMILES | CCCC(=C)CC[4] |

| InChI Key | TWCRBBJSQAZZQB-UHFFFAOYSA-N[1][4][8] |

Physical Properties

The physical state of this compound is a colorless liquid.[4] Key physical data are summarized below.

| Property | Value |

| Density | 0.703 - 0.708 g/cm³[5][7][8] |

| Boiling Point | 85.4 - 94 °C at 760 mmHg[5][7][9] |

| Melting Point | -105.15 °C[5][7][9] |

| Vapor Pressure | 62.2 mmHg at 25°C[7][9] |

| Refractive Index | 1.4020 - 1.405[5][7][8] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, and benzene.[10][11] |

| Octanol/Water Partition Coefficient (LogP) | 2.75 - 3.5[3][7] |

Reactivity and Safety

Reactivity Profile

As an alkene, this compound's reactivity is dominated by the presence of the carbon-carbon double bond.

-

Addition Reactions : It undergoes typical alkene reactions. For instance, it reacts with bromine (Br2) in a bromination reaction and with hydrogen (H2) in the presence of a palladium-on-carbon (Pd/C) catalyst for hydrogenation.[12][13] It can also undergo hydroboration-oxidation with reagents like diborane (B8814927) (R2BH) followed by hydrogen peroxide (H2O2) and a base.[13][14]

-

Polymerization : In the presence of certain catalysts, such as acids, this compound can undergo exothermic addition polymerization.[10]

-

Oxidizing and Reducing Agents : It may react vigorously with strong oxidizing agents and can react exothermically with reducing agents to release hydrogen gas.[10]

Hazard Information

This compound is a highly flammable liquid.[10] Its vapors can be irritating.[10] It is classified as a dangerous fire hazard when exposed to heat, flames, or oxidizers.[11]

Experimental Protocols

Synthesis

A documented synthesis route for this compound involves the dehydration of an alcohol.

-

Method : Dehydration of heptan-4-ol.

-

Procedure : Heptan-4-ol is passed over a catalyst at high temperatures (e.g., 398 °C).[7] This elimination reaction produces a mixture of alkene isomers, including this compound, hept-3-ene, and 2-methyl-2-hexene.[7] The desired product must then be separated from this mixture.

Purification

For purification of this compound from a reaction mixture:

-

Protocol :

-

Wash the crude product with a 10N aqueous sodium hydroxide (B78521) (NaOH) solution to remove any acidic impurities.

-

Follow with a water wash to remove residual NaOH and any water-soluble impurities.

-

Dry the separated organic layer using a suitable drying agent, such as anhydrous calcium chloride (CaCl2).

-

Filter to remove the drying agent.

-

Perform fractional distillation to isolate the pure this compound, taking advantage of its specific boiling point.[11]

-

Analysis

Gas chromatography (GC) is a standard method for analyzing the purity of this compound and separating it from its isomers.

-

Technique : Gas Chromatography.

-

Parameter : The Kovats retention index is a key parameter for identification.

-

Observed Values : On a standard non-polar column, the Kovats retention index for this compound is reported to be in the range of 689 to 690.[3][15][16]

Visualizations

The following diagram illustrates the key structural and property relationships of this compound.

Caption: Structural features and properties of this compound.

References

- 1. 1-Pentene, 2-ethyl- [webbook.nist.gov]

- 2. How does it form 2-ethylpent-1-ene | Filo [askfilo.com]

- 3. 3-Methylidenehexane | C7H14 | CID 520668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 3404-71-5 [chemicalbook.com]

- 6. This compound/CAS:3404-71-5-HXCHEM [hxchem.net]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound [stenutz.eu]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 2-ETHYL-1-BUTENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. The reaction of this compound with Br2, with H2 + Pd/C, or wi... | Study Prep in Pearson+ [pearson.com]

- 13. The reaction of this compound with Br2, with H2 + Pd/C, or with R2BH/.. [askfilo.com]

- 14. Reaction of 2 -ethyl-1-pentene with \mathrm{Br}{2}, with \mathrm{H}{2}+\m.. [askfilo.com]

- 15. 1-Pentene, 2-ethyl- [webbook.nist.gov]

- 16. 1-Pentene, 2-ethyl- [webbook.nist.gov]

An In-depth Technical Guide to 2-Ethyl-1-pentene (CAS: 3404-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-pentene, with the CAS number 3404-71-5, is an organic compound classified as a heptene, a structural isomer of heptane.[1][2] Its chemical formula is C7H14.[1][2] This branched-chain alkene is a colorless liquid at room temperature and is utilized in various chemical syntheses.[3][4] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis and reaction protocols, and safety information, tailored for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C7H14 | [1][2] |

| Molecular Weight | 98.19 g/mol | [1][2] |

| CAS Number | 3404-71-5 | [1][2] |

| IUPAC Name | 2-ethylpent-1-ene | [1] |

| Synonyms | 3-Methylenehexane | [1] |

| Boiling Point | 94 °C at 760 mmHg | [5][6] |

| Melting Point | -105.15 °C | [5] |

| Density | 0.704 g/cm³ | [5] |

| Refractive Index | 1.4020 | [5] |

| Vapor Pressure | 62.2 mmHg at 25°C | [7] |

| LogP (Octanol/Water Partition Coefficient) | 3.5 | [1] |

| Solubility | Insoluble in water; soluble in alcohol and methanol. | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table provides references to its spectral information.

| Spectrum Type | Data Reference |

| ¹³C NMR | P. A. Couperus, A. D. Clague, J. P. Van Dongen Org. Magn. Resonance 8, 426(1976) |

| Mass Spectrometry | NIST Mass Spectrometry Data Center |

| Infrared (IR) Spectroscopy | Data available through various chemical databases. |

| ¹H NMR | Data available through various chemical databases. |

Synthesis and Experimental Protocols

This compound can be synthesized through various organic chemistry methodologies. Below are detailed protocols for common synthesis routes.

Dehydration of 3-Methyl-3-hexanol (B1585239)

A common method for synthesizing alkenes is the acid-catalyzed dehydration of alcohols. In this case, 3-methyl-3-hexanol can be dehydrated to yield a mixture of alkene isomers, including this compound. The reaction generally follows Zaitsev's rule, favoring the formation of the most substituted alkene.

Experimental Protocol:

-

To a round-bottom flask, add 3-methyl-3-hexanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Set up a fractional distillation apparatus with the round-bottom flask.

-

Heat the mixture to a temperature that allows for the distillation of the alkene product as it is formed, which also drives the equilibrium towards the products.

-

Collect the distillate, which will be a mixture of alkene isomers and water.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over an anhydrous salt, such as magnesium sulfate.

-

Purify the this compound from the isomeric mixture by fractional distillation.

Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds. To synthesize this compound, a phosphonium (B103445) ylide can be reacted with a suitable ketone.

Experimental Protocol:

-

Prepare the phosphonium ylide by reacting a suitable alkyl halide with triphenylphosphine (B44618) to form a phosphonium salt, followed by deprotonation with a strong base (e.g., n-butyllithium).

-

In a separate flask under an inert atmosphere, dissolve the ketone (e.g., 2-pentanone) in an anhydrous solvent like THF.

-

Cool the ketone solution to a low temperature (e.g., -78 °C).

-

Slowly add the prepared phosphonium ylide to the ketone solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with water or a saturated ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation.

Chemical Reactions and Experimental Protocols

This compound, as an alkene, undergoes a variety of addition reactions at the carbon-carbon double bond.

Hydrogenation

Hydrogenation of this compound saturates the double bond to form 3-methylhexane.

Experimental Protocol:

-

Dissolve this compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the mixture under a hydrogen atmosphere (typically at a pressure of 1-4 atm) until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the product, 3-methylhexane.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr, HCl) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon.

Experimental Protocol:

-

Dissolve this compound in an inert solvent.

-

Bubble the hydrogen halide gas through the solution or add a solution of the hydrogen halide in a suitable solvent.

-

Stir the reaction at room temperature or with cooling, as the reaction can be exothermic.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, wash the reaction mixture with water and a dilute base solution to remove excess acid.

-

Dry the organic layer over an anhydrous salt and remove the solvent to obtain the alkyl halide product.

Ozonolysis

Ozonolysis cleaves the double bond of this compound to form carbonyl compounds. The products depend on the workup conditions.

Experimental Protocol:

-

Dissolve this compound in a non-reactive solvent, such as dichloromethane (B109758) or methanol, and cool the solution to -78 °C.

-

Bubble a stream of ozone-enriched oxygen through the solution until a blue color persists, indicating the presence of excess ozone.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

-

Reductive Workup: Add a reducing agent, such as dimethyl sulfide (B99878) or zinc dust, to the solution. This will yield propanal and butan-2-one.

-

Oxidative Workup: Add an oxidizing agent, such as hydrogen peroxide, to the solution. This will oxidize any aldehyde products to carboxylic acids.

-

Allow the mixture to warm to room temperature and perform an appropriate workup to isolate and purify the carbonyl products.

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis. Its applications include:

-

Polymer Science: As a monomer or comonomer in the production of specialty polymers and synthetic rubbers.[3]

-

Fine Chemicals: A starting material for the synthesis of various fine chemicals.

-

Pharmaceutical Research: While direct applications in drug development are not widely documented, alkenes like this compound are fundamental building blocks. They can be used to introduce specific carbon skeletons and functional groups into more complex molecules that may serve as precursors to active pharmaceutical ingredients (APIs). The reactivity of the double bond allows for a wide range of chemical transformations, making it a versatile component in a synthetic chemist's toolbox for creating novel molecular architectures.

Safety and Handling

This compound is a flammable liquid and vapor.[9] It may be fatal if swallowed and enters the airways.[9] It is important to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[9] Use of personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.[9] Store in a tightly closed container in a cool, dry place.[9]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the latest SDS for detailed safety information before handling this chemical.

References

- 1. Ozonolysis - Wikipedia [en.wikipedia.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Dehydration of an alcohol [cs.gordon.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to 2-Ethyl-1-pentene: Molecular Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-ethyl-1-pentene, including its molecular weight and formula. It further details plausible synthetic routes for its preparation and outlines standard experimental protocols for its characterization using modern spectroscopic techniques.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| CAS Registry Number | 3404-71-5 | [1] |

| IUPAC Name | 2-ethylpent-1-ene | |

| Synonyms | 3-methylidenehexane | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established organic chemistry principles and are intended to serve as a guide for laboratory preparation and analysis.

Synthesis of this compound

Two common and effective methods for the synthesis of alkenes such as this compound are the Wittig reaction and the Grignard reaction.

1. Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, the reaction would involve the treatment of a propyltriphenylphosphonium halide with a strong base to form the corresponding ylide, which is then reacted with butanal.

Experimental Protocol:

-

Preparation of the Phosphonium Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add propyltriphenylphosphonium bromide and anhydrous diethyl ether. Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to stir for one hour at room temperature, resulting in the formation of the deep red-colored ylide.

-

Reaction with Aldehyde: Cool the ylide solution to -78°C (dry ice/acetone bath) and add a solution of butanal in anhydrous diethyl ether dropwise.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

2. Synthesis via Grignard Reaction

A Grignard reaction provides another versatile route to form carbon-carbon bonds. To synthesize this compound, a Grignard reagent can be prepared from an appropriate alkyl halide and reacted with a ketone, followed by an elimination step. A plausible route involves the reaction of ethylmagnesium bromide with propanone, followed by dehydration of the resulting tertiary alcohol.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings. Add a solution of bromoethane (B45996) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining bromoethane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Ketone: Cool the Grignard reagent in an ice bath and add a solution of propanone in anhydrous diethyl ether dropwise.

-

Work-up and Dehydration: After the addition, allow the mixture to warm to room temperature and stir for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and after drying, remove the solvent. The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration (e.g., by heating with a catalytic amount of sulfuric acid or iodine) to yield this compound.

-

Purification: The final product is purified by fractional distillation.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A known spectrum for this compound has been reported.[1]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the different types of protons in the molecule, including the vinyl protons of the double bond and the various alkyl protons. The integration and splitting patterns of these signals are used to confirm the structure.

2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkyl groups, as well as a characteristic C=C stretching vibration.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the synthesis of this compound.

References

Spectroscopic Analysis of 2-Ethyl-1-Pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethyl-1-pentene (C₇H₁₄, CAS No: 3404-71-5). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of referenced data for closely related structures and predicted spectroscopic information based on established principles. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided.

Molecular Structure and Properties

This compound is an alkene with the following structural formula:

Molecular Formula: C₇H₁₄[1][2][3] Molecular Weight: 98.19 g/mol [1][2][3]

Spectroscopic Data Summary

The following tables summarize the predicted and referenced spectroscopic data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] | Multiplicity (Proton Coupled) |

| C1 (=CH₂) | ~108-112 | Triplet |

| C2 (=C<) | ~148-152 | Singlet |

| C3 (-CH₂-) | ~32-36 | Triplet |

| C4 (-CH₂-) | ~22-26 | Triplet |

| C5 (-CH₃) | ~13-15 | Quartet |

| C6 (-CH₂-) | ~29-33 | Triplet |

| C7 (-CH₃) | ~11-13 | Quartet |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃ are as follows:

| Proton(s) | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| =CH₂ (a) | ~4.7 - 4.9 | Singlet (or very narrow multiplet) | - | 2H |

| -CH₂- (b) | ~2.0 - 2.2 | Quartet | ~7.5 | 2H |

| -CH₂- (c) | ~1.9 - 2.1 | Quartet | ~7.5 | 2H |

| -CH₂- (d) | ~1.3 - 1.5 | Sextet | ~7.5 | 2H |

| -CH₃ (e) | ~0.8 - 1.0 | Triplet | ~7.5 | 3H |

| -CH₃ (f) | ~0.9 - 1.1 | Triplet | ~7.5 | 3H |

Note: The chemical shifts of the two allylic methylene (B1212753) groups (b and c) are expected to be very similar and may overlap.

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3080 | =C-H stretch | Medium |

| 2960-2850 | C-H stretch (sp³) | Strong |

| ~1645 | C=C stretch | Medium |

| ~1460 | -CH₂- bend | Medium |

| ~1380 | -CH₃ bend | Medium |

| ~890 | =CH₂ bend (out-of-plane) | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 98. The fragmentation pattern will be characteristic of an alkene, with prominent peaks resulting from allylic cleavage.

| m/z | Proposed Fragment Ion | Comments |

| 98 | [C₇H₁₄]⁺ | Molecular Ion (M⁺) |

| 83 | [C₆H₁₁]⁺ | Loss of a methyl radical (∙CH₃) |

| 69 | [C₅H₉]⁺ | Loss of an ethyl radical (∙C₂H₅) - likely a major fragment from allylic cleavage |

| 55 | [C₄H₇]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation - a common fragment in alkene mass spectra |

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for a volatile liquid alkene like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is pure.

-

In a clean, dry vial, dissolve approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of CDCl₃.

-

If using an internal standard, add a small drop of TMS to the solution.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup (General):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition (Proton Decoupled):

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm or the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the liquid sample.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

-

Pipettes

-

Solvent for cleaning (e.g., hexane (B92381) or isopropanol)

Procedure (Using Salt Plates):

-

Sample Preparation:

-

Place one to two drops of the neat liquid this compound onto the center of a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

-

Instrument Setup:

-

Acquire a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the prepared salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a volatile solvent like hexane, then allow them to air dry completely before storage.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of the sample and obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., hexane or dichloromethane)

-

GC-MS instrument with a suitable capillary column (e.g., non-polar DB-5ms or similar).

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup and Analysis:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: 2 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern and compare it with predicted fragmentation and/or library spectra.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the spectroscopic methods described.

References

An In-depth Technical Guide to the 13C NMR Spectra of 2-Ethyl-1-pentene

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 2-ethyl-1-pentene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of organic molecules. This document outlines the expected chemical shifts, provides a detailed experimental protocol for acquiring the spectrum, and presents a logical workflow for spectral assignment.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. The predicted chemical shifts are based on established ranges for carbons in similar electronic environments.[1][2][3]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Structure | Hybridization | Predicted Chemical Shift (ppm) |

| C1 | =CH₂ | sp² | ~109 |

| C2 | =C(CH₂CH₃)₂ | sp² | ~150 |

| C3 | -CH₂- | sp³ | ~32 |

| C4 | -CH₂- | sp³ | ~21 |

| C5 | -CH₃ | sp³ | ~14 |

| C6 | -CH₂- | sp³ | ~25 |

| C7 | -CH₃ | sp³ | ~13 |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following section details a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar analytes.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard Addition (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shift scale to 0 ppm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.[1]

-

Spectrometer Preparation: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width (SW): 0 to 220 ppm.[1]

-

Number of Scans (NS): 128 or more to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.[4]

-

Relaxation Delay (D1): 2.0 seconds.[1]

-

Acquisition Time (AQ): Approximately 1.0 - 2.0 seconds.[1]

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Signal Assignment and Interpretation

The assignment of each peak in the 13C NMR spectrum to a specific carbon atom in this compound is based on established chemical shift ranges and substitution effects.

-

Alkenyl Carbons (C1 and C2): The sp² hybridized carbons of the double bond are expected to resonate in the downfield region of the spectrum, typically between 100 and 150 ppm.[2][5] C2 is a quaternary carbon and is more substituted, leading to a more downfield shift compared to the terminal C1 methylene (B1212753) carbon.

-

Allylic Carbons (C3 and C6): The sp³ hybridized carbons directly attached to the double bond (allylic carbons) typically appear between 20 and 40 ppm.[1]

-

Aliphatic Carbons (C4, C5, and C7): The remaining saturated sp³ hybridized carbons will resonate in the upfield region of the spectrum, generally between 10 and 35 ppm.[1] The terminal methyl groups (C5 and C7) are expected to be the most upfield signals.

To definitively assign the signals, advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons (like C2).

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the carbon atoms in this compound and their corresponding signals in the 13C NMR spectrum.

Caption: Correlation of carbon atoms in this compound to their predicted 13C NMR signals.

References

Thermodynamic properties of 2-ethyl-1-pentene

An In-depth Technical Guide on the Thermodynamic Properties of 2-Ethyl-1-Pentene

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of this compound (CAS: 3404-71-5, Formula: C₇H₁₄).[1][2][3] It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate data for modeling, process design, and safety assessments. This document collates available experimental data for physical properties such as boiling point, melting point, and density. It also delves into key thermodynamic parameters, including the enthalpy of vaporization and reaction. Where direct experimental data is limited, common methodologies for their determination, such as calorimetry, are detailed. Furthermore, this guide illustrates the fundamental relationships between thermodynamic properties and provides a generalized experimental workflow for their measurement through DOT language diagrams.

Physical Properties of this compound

The physical properties of a compound are fundamental to understanding its behavior in various systems. The following table summarizes the key experimentally determined physical properties of this compound. It is important to note that slight variations in reported values exist in the literature, which can be attributed to different experimental conditions and purities of the samples.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₇H₁₄ | - | [1][2][3] |

| Molecular Weight | 98.19 | g/mol | [1][4] |

| Boiling Point | 85.4 - 94 | °C | [1][5][6][7] |

| 367.25 | K | [8] | |

| Melting Point | -105.15 | °C | [5][6][7] |

| Density | 0.703 - 0.708 | g/cm³ | [1][5] |

| Vapor Pressure | 62.2 | mmHg at 25°C | [5] |

| Refractive Index | 1.402 - 1.405 | - | [1][5][6][7] |

| Critical Temperature | 266 | °C | [1] |

| Critical Pressure | 25.1 | atm | [1] |

Thermodynamic Properties

| Property | Value | Units | Method / Comment | Reference(s) |

| Enthalpy of Vaporization (ΔvapH°) | 35.1 | kJ/mol | N/A | [8] |

| Enthalpy of Reaction (ΔrH°) | -114.6 ± 1.1 | kJ/mol | Enthalpy of hydrogenation in liquid cyclohexane. | [3] |

| Standard Enthalpy of Formation (ΔfH°) | Data not available | kJ/mol | Often estimated via group contribution methods.[9] | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | kJ/mol | Can be calculated from ΔH° and ΔS°.[10][11] | |

| Standard Molar Entropy (S°) | Data not available | J/(mol·K) | Often estimated via group contribution methods.[9] | |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available | J/(mol·K) | Can be estimated. | [12] |

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to a compound like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides insight into the volatility of a substance. It is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup : A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating : The sample is gently heated using the heating mantle.

-

Equilibrium : The heating rate is controlled to allow a state of equilibrium to be established between the liquid and vapor phases. This is typically observed when the vapor condensation ring rises slowly up the distillation head.

-

Temperature Reading : The boiling point is recorded as the temperature that remains constant on the thermometer as the liquid is steadily distilling. This temperature represents the point where the vapor and liquid are in equilibrium at the given atmospheric pressure.

-

Pressure Correction : The observed boiling point is corrected to the standard pressure of 760 mmHg if the experimental pressure differs.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion (ΔcH°) is the heat released when one mole of a substance is completely burned in excess oxygen.[13] This is a key thermodynamic value from which the enthalpy of formation can be derived.

Methodology: Isothermal Jacket Bomb Calorimetry

-

Sample Preparation : A precise mass (typically 0.5 - 1.5 g) of this compound is weighed into a crucible. A fuse wire of known mass and combustion energy is placed in contact with the sample.

-

Bomb Assembly : The crucible is placed inside a high-pressure stainless-steel vessel, the "bomb." The bomb is then sealed and pressurized with excess pure oxygen, typically to around 30 atm.

-

Calorimeter Setup : The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A stirrer and a high-precision thermometer are also placed in the water.

-

Initial Temperature : The system is allowed to reach thermal equilibrium, and the initial temperature of the water is recorded to a high precision (e.g., ±0.001 °C) over a period of several minutes to establish a baseline.

-

Ignition : The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

Final Temperature : The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature-time data is extrapolated back to the time of ignition to correct for any heat lost to the surroundings and determine the precise temperature change (ΔT).

-

Calculation :

-

The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter system.

-

The heat released by the combustion of the fuse wire is subtracted from q_total to find the heat released by the sample (q_sample).

-

The molar enthalpy of combustion is then calculated by dividing q_sample by the number of moles of the this compound sample burned. The value is given a negative sign as combustion is an exothermic process.[14]

-

Visualizations

Relationship of Core Thermodynamic Properties

The spontaneity of a chemical process at constant temperature and pressure is determined by the change in Gibbs Free Energy (ΔG), which relates enthalpy (ΔH) and entropy (ΔS) through the Gibbs-Helmholtz equation.[15] This relationship is fundamental to chemical thermodynamics.

Caption: A diagram illustrating the relationship between enthalpy, entropy, and temperature in determining Gibbs free energy.

Experimental Workflow for Bomb Calorimetry

The following diagram outlines the sequential steps involved in determining the enthalpy of combustion using a bomb calorimeter. This workflow ensures accuracy and reproducibility in the experimental results.

Caption: A workflow diagram for determining the enthalpy of combustion using bomb calorimetry.

References

- 1. This compound [stenutz.eu]

- 2. 1-Pentene, 2-ethyl- [webbook.nist.gov]

- 3. 1-Pentene, 2-ethyl- [webbook.nist.gov]

- 4. 3-Methylidenehexane | C7H14 | CID 520668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 3404-71-5 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 1-Pentene, 2-ethyl- [webbook.nist.gov]

- 9. srd.nist.gov [srd.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 12. 1-Pentene, 2-ethyl- (CAS 3404-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. 16.4 Free Energy - Chemistry 2e | OpenStax [openstax.org]

An In-Depth Technical Guide to the Synthesis and Preparation of 2-Ethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-ethyl-1-pentene, a valuable alkene in organic synthesis. The document details theoretical frameworks, experimental protocols, and quantitative data for key methodologies, including the Wittig reaction, dehydration of alcohols, and Hofmann elimination. Additionally, a preparatory route for a key precursor, 2-ethyl-1-pentanol (B1595484), via a Grignard reaction is described.

Introduction

This compound is a seven-carbon alpha-olefin with applications as a building block in the synthesis of more complex molecules. Its terminal double bond offers a reactive site for various transformations, making it a useful intermediate in the pharmaceutical and fine chemical industries. This guide explores the most common and effective laboratory-scale methods for its synthesis, providing detailed procedural information to enable replication and adaptation by skilled professionals.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2] The reaction involves the nucleophilic addition of a phosphorus ylide to a carbonyl compound, followed by an intramolecular cyclization and subsequent elimination to form the alkene and triphenylphosphine (B44618) oxide.[3][4] For the synthesis of this compound, the reaction proceeds between pentan-3-one and methylenetriphenylphosphorane.

Signaling Pathway and Logical Relationship

Caption: Wittig reaction pathway for this compound synthesis.

Experimental Protocol

Materials:

-

n-Butyllithium (n-BuLi) in hexane

-

Pentan-3-one

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Ketone: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of pentan-3-one (1.0 eq) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Pentan-3-one, Methylenetriphenylphosphorane | [5] |

| Typical Solvent | Anhydrous THF | [1] |

| Typical Base | n-Butyllithium | [4] |

| Reaction Temperature | -78 °C to Room Temperature | General Wittig Protocol |

| Expected Yield | Moderate to High | [1][2] |

| Purity | High after distillation | [2] |

Synthesis via Dehydration of 2-Ethyl-1-pentanol

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes.[6] The reaction typically proceeds via an E1 or E2 mechanism depending on the structure of the alcohol. For a primary alcohol such as 2-ethyl-1-pentanol, the reaction likely proceeds through a carbocation rearrangement to a more stable tertiary carbocation, followed by elimination.

Experimental Workflow

Caption: Workflow for the dehydration of 2-ethyl-1-pentanol.

Experimental Protocol

The following is a general procedure for the acid-catalyzed dehydration of a primary alcohol, adapted for the synthesis of this compound.

Materials:

-

2-Ethyl-1-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[7]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Reaction Setup: In a round-bottom flask, cautiously add concentrated sulfuric acid to 2-ethyl-1-pentanol in a 1:2 molar ratio, while cooling the flask in an ice bath. Add a few boiling chips.

-

Dehydration and Distillation: Set up a simple distillation apparatus. Heat the mixture to 160-180 °C. The lower-boiling alkene product will distill as it is formed.

-

Work-up: Wash the distillate with a saturated NaHCO₃ solution to neutralize any acidic impurities, followed by a wash with water.

-

Purification: Dry the organic layer over anhydrous CaCl₂ and purify by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Ethyl-1-pentanol | [6] |

| Catalyst | Concentrated H₂SO₄ or H₃PO₄ | [7] |

| Reaction Temperature | 160-180 °C | [6] |

| Expected Yield | Moderate | General Dehydration |

| Purity | High after distillation | General Dehydration |

Synthesis via Hofmann Elimination

The Hofmann elimination is a classic method for the synthesis of alkenes from amines.[8] It involves the exhaustive methylation of an amine to form a quaternary ammonium iodide, which is then treated with a base (typically silver oxide to generate hydroxide (B78521) in situ) and heated to induce elimination.[9][10] The reaction follows the Hofmann rule, favoring the formation of the least substituted alkene, which makes it an ideal method for the synthesis of terminal alkenes like this compound.[8]

Logical Relationship of Reaction Steps

Caption: Logical steps in the Hofmann elimination synthesis.

Experimental Protocol

This protocol is a generalized procedure for the Hofmann elimination, as a specific protocol for 2-ethylpentan-1-amine was not found in the surveyed literature.

Materials:

-

2-Ethylpentan-1-amine

-

Methyl iodide (CH₃I)

-

Silver oxide (Ag₂O)

-

Water

-

Ethanol

Procedure:

-

Exhaustive Methylation: In a round-bottom flask, dissolve 2-ethylpentan-1-amine in ethanol. Add an excess of methyl iodide (at least 3 equivalents). The reaction is typically exothermic. Stir the mixture at room temperature for several hours or until the precipitation of the quaternary ammonium iodide is complete.

-

Anion Exchange: Filter the quaternary ammonium iodide salt and wash it with cold ethanol. Suspend the salt in water and add a slurry of silver oxide. Stir the mixture for several hours.

-

Elimination: Filter the silver iodide precipitate. The filtrate, containing the quaternary ammonium hydroxide, is then heated to dryness and subsequently pyrolyzed under vacuum to yield this compound, which can be collected in a cold trap.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Ethylpentan-1-amine | [8] |

| Methylating Agent | Excess Methyl Iodide | [9] |

| Base | Silver Oxide / Water | [10] |

| Reaction Condition | Heat / Pyrolysis | [8] |

| Expected Yield | Moderate to Good | General Hofmann Elimination |

| Purity | High after collection | General Hofmann Elimination |

Preparation of Precursor: 2-Ethyl-1-pentanol via Grignard Reaction

The precursor alcohol for the dehydration route, 2-ethyl-1-pentanol, can be synthesized via a Grignard reaction. This involves the reaction of a Grignard reagent, in this case, 3-pentylmagnesium halide, with formaldehyde.

Experimental Workflow

Caption: Workflow for the Grignard synthesis of 2-ethyl-1-pentanol.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Paraformaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small amount of anhydrous ether and a crystal of iodine to initiate the reaction. Add a solution of 3-chloropentane in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Formaldehyde: Cool the Grignard solution in an ice bath. Slowly add paraformaldehyde in portions.

-

Work-up and Purification: After the reaction is complete, cautiously add saturated aqueous NH₄Cl solution to quench the reaction. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and purify by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 3-Chloropentane, Magnesium, Paraformaldehyde | |

| Solvent | Anhydrous Diethyl Ether or THF | |

| Reaction Conditions | Reflux, then 0 °C | |

| Yield | 66-70% (for analogous 2-ethyl-1-butanol) | |

| Purity | High after distillation |

Conclusion

This technical guide has detailed three primary synthetic pathways for the preparation of this compound: the Wittig reaction, dehydration of 2-ethyl-1-pentanol, and the Hofmann elimination. Each method offers distinct advantages and is suited to different starting materials and laboratory capabilities. The Wittig reaction provides a highly regioselective route from a ketone, while the dehydration of the corresponding primary alcohol is a classical and straightforward approach. The Hofmann elimination is particularly useful for generating the terminal alkene from an amine precursor, adhering to the Hofmann rule. The successful synthesis of the precursor alcohol, 2-ethyl-1-pentanol, via a Grignard reaction has also been outlined. The provided experimental protocols, while based on established methodologies for similar compounds due to a lack of specific literature for this compound, offer a solid foundation for researchers to develop robust and efficient syntheses of this valuable alkene. Further optimization of reaction conditions would be necessary to maximize yields and purity for specific applications.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 9. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 10. byjus.com [byjus.com]

A Comprehensive Guide to the IUPAC Nomenclature of C7H14 Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C7H14 represents a diverse array of structural isomers, each with unique physical and chemical properties. A systematic and unambiguous naming convention is paramount for clear communication in research and development. This technical guide provides an in-depth overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of C7H14, categorized into acyclic (alkenes) and cyclic (cycloalkanes) structures.

Understanding the Isomerism of C7H14

The formula C7H14 corresponds to a degree of unsaturation of one. This indicates the presence of either one double bond (in an alkene) or one ring structure (in a cycloalkane).[1][2][3] Consequently, the isomers of C7H14 can be broadly classified into these two major families. Further isomerism arises from variations in the carbon skeleton (chain isomerism), the position of the double bond or substituents (positional isomerism), and the spatial arrangement of atoms (stereoisomerism).[3]

Acyclic Isomers: The Heptenes

The open-chain isomers of C7H14 are known as heptenes. The IUPAC nomenclature for alkenes follows a set of established rules to ensure each unique structure has a distinct name.[4][5] The primary steps involve identifying the longest carbon chain containing the double bond, numbering the chain to give the double bond the lowest possible locant, and naming and numbering any substituents.[4][5]

Straight-Chain Heptenes

These isomers have a continuous seven-carbon chain, with the position of the double bond differentiating them.

| IUPAC Name | Common Name | Structure |

| hept-1-ene | 1-heptene | CH2=CH(CH2)4CH3 |

| (E)-hept-2-ene | trans-2-heptene | CH3CH=CH(CH2)3CH3 |

| (Z)-hept-2-ene | cis-2-heptene | CH3CH=CH(CH2)3CH3 |

| (E)-hept-3-ene | trans-3-heptene | CH3CH2CH=CHCH2CH3 |

| (Z)-hept-3-ene | cis-3-heptene | CH3CH2CH=CHCH2CH3 |

Branched-Chain Heptenes

These isomers feature a branched carbon skeleton. The naming follows the principle of identifying the longest carbon chain that includes the double bond.

Methylhexenes:

| IUPAC Name | Structure |

| 2-methylhex-1-ene | CH2=C(CH3)CH2CH2CH3 |

| 3-methylhex-1-ene | CH2=CHCH(CH3)CH2CH3 |

| 4-methylhex-1-ene | CH2=CHCH2CH(CH3)CH3 |

| 5-methylhex-1-ene | CH2=CH(CH2)2CH(CH3)2 |

| 2-methylhex-2-ene | CH3C(CH3)=CHCH2CH3 |

| (E)-3-methylhex-2-ene | CH3CH=C(CH3)CH2CH3 |

| (Z)-3-methylhex-2-ene | CH3CH=C(CH3)CH2CH3 |

| (E)-4-methylhex-2-ene | CH3CH=CHCH(CH3)CH3 |

| (Z)-4-methylhex-2-ene | CH3CH=CHCH(CH3)CH3 |

| 5-methylhex-2-ene | CH3CH=CHCH2CH(CH3)2 |

| 2-methylhex-3-ene | CH3CH2C(CH3)=CHCH3 |

| 3-methylhex-3-ene | CH3CH2C(CH3)=CHCH2CH3 |

Dimethylpentenes and Ethylpentenes:

Further branching leads to isomers with a five-carbon parent chain.

| IUPAC Name |

| 2,3-dimethylpent-1-ene |

| 2,4-dimethylpent-1-ene |

| 3,3-dimethylpent-1-ene |

| 3,4-dimethylpent-1-ene |

| 4,4-dimethylpent-1-ene |

| 2,3-dimethylpent-2-ene |

| 2,4-dimethylpent-2-ene |

| 3,4-dimethylpent-2-ene |

| 4,4-dimethylpent-2-ene |

| 3-ethylpent-1-ene |

| 3-ethylpent-2-ene |

Trimethylbutenes:

The most highly branched acyclic isomers have a four-carbon parent chain.

| IUPAC Name |

| 2,3,3-trimethylbut-1-ene |

| 3,3-dimethylbut-1-ene |

Cyclic Isomers: The Cycloheptanes and Related Structures

The cyclic isomers of C7H14 are named as derivatives of cycloalkanes. The parent cycloalkane is determined by the number of carbon atoms in the ring.[6][7] Substituents on the ring are named and their positions are indicated by numbers, with the numbering starting at a substituted carbon and proceeding in the direction that gives the substituents the lowest possible numbers.[8]

Cycloheptane and its Alkyl Derivatives:

| IUPAC Name | Description |

| Cycloheptane | A seven-membered carbon ring.[9] |

| Methylcyclohexane (B89554) | A six-membered ring with one methyl substituent. |

| Ethylcyclopentane | A five-membered ring with one ethyl substituent. |

| 1,1-Dimethylcyclopentane | A five-membered ring with two methyl groups on the same carbon. |

| cis-1,2-Dimethylcyclopentane | A five-membered ring with two methyl groups on adjacent carbons, on the same side of the ring. |

| trans-1,2-Dimethylcyclopentane | A five-membered ring with two methyl groups on adjacent carbons, on opposite sides of the ring. |

| cis-1,3-Dimethylcyclopentane | A five-membered ring with two methyl groups on carbons separated by one carbon, on the same side of the ring. |

| trans-1,3-Dimethylcyclopentane | A five-membered ring with two methyl groups on carbons separated by one carbon, on opposite sides of the ring. |

| Propylcyclobutane | A four-membered ring with a propyl substituent. |

| Isopropylcyclobutane | A four-membered ring with an isopropyl substituent. |

| 1-Ethyl-1-methylcyclobutane | A four-membered ring with an ethyl and a methyl group on the same carbon. |

| cis-1-Ethyl-2-methylcyclobutane | An ethyl and a methyl group on adjacent carbons, on the same side. |

| trans-1-Ethyl-2-methylcyclobutane | An ethyl and a methyl group on adjacent carbons, on opposite sides. |

| cis-1-Ethyl-3-methylcyclobutane | An ethyl and a methyl group on carbons separated by one carbon, on the same side. |

| trans-1-Ethyl-3-methylcyclobutane | An ethyl and a methyl group on carbons separated by one carbon, on opposite sides. |

| 1,1,2-Trimethylcyclobutane | A four-membered ring with three methyl groups. |

| 1,1,3-Trimethylcyclobutane | A four-membered ring with three methyl groups. |

| cis-1,2,3-Trimethylcyclobutane | Three methyl groups on adjacent carbons, on the same side. |

| trans-1,2,3-Trimethylcyclobutane | Stereoisomers with different arrangements of the three methyl groups. |

| Butylcyclopropane | A three-membered ring with a butyl substituent. |

| sec-Butylcyclopropane | A three-membered ring with a sec-butyl substituent. |

| Isobutylcyclopropane | A three-membered ring with an isobutyl substituent. |

| tert-Butylcyclopropane | A three-membered ring with a tert-butyl substituent. |

| 1-Ethyl-1,2-dimethylcyclopropane | A three-membered ring with one ethyl and two methyl groups. |

| 1,1,2,2-Tetramethylcyclopropane | A three-membered ring with four methyl groups. |

Logical Relationships of C7H14 Isomers

The following diagram illustrates the hierarchical classification of the isomers of C7H14.

Caption: Classification of C7H14 Isomers.

Experimental Protocols

The determination of the specific isomer of C7H14 in a sample relies on various analytical techniques. While a detailed experimental protocol is specific to the sample matrix and analytical instrumentation, the general workflow involves:

-

Sample Preparation: This may involve extraction, purification, and concentration of the analyte from the sample matrix.

-

Chromatographic Separation: Gas chromatography (GC) is typically employed to separate the volatile C7H14 isomers based on their boiling points and interactions with the stationary phase. A non-polar or a weakly polar capillary column is often used.

-

Identification and Quantification:

-

Mass Spectrometry (MS): GC-MS is a powerful technique for identifying isomers based on their mass spectra. While structural isomers have the same molecular weight, their fragmentation patterns can differ, aiding in their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous structural elucidation of each isomer.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the C=C double bond in the alkene isomers.

-

The following diagram outlines a general experimental workflow for the identification of a C7H14 isomer.

Caption: General workflow for C7H14 isomer identification.

This guide provides a foundational understanding of the IUPAC nomenclature for C7H14 isomers. For drug development and other high-stakes applications, a thorough characterization using the analytical techniques outlined is essential for ensuring the identity and purity of the specific isomer being investigated.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. C7H14 isomers of molecular formula C7H14 structural isomers carbon chain isomers structural formula skeletal formula of heptene methylcyclohexane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 6. Naming Cycloalkanes | ChemTalk [chemistrytalk.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. Cycloheptane | C7H14 | CID 9265 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Ethyl-1-Pentene: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-ethyl-1-pentene, a flammable liquid hydrocarbon. The following sections detail the chemical and physical properties, exposure controls, personal protective equipment, safe handling and storage procedures, and emergency response protocols. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative safety and physical data for this compound is presented in Table 1. This data has been compiled from various safety data sheets and chemical databases. Researchers should note that some values may vary slightly between sources.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 3404-71-5 | [1][2][4] |

| Molecular Formula | C7H14 | [1][2][4] |

| Molecular Weight | 98.19 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 85.4 - 96 °C | [1][6] |

| Melting Point | -105.15 °C | [1] |

| Flash Point | No definitive data available; estimated as low as -15°F (-26°C) for similar chemicals. | [1][5][7] |

| Density | 0.703 - 0.708 g/cm³ | [1][8] |

| Vapor Pressure | 62.2 mmHg at 25°C | [1] |

| Lower Explosive Limit (LEL) | 1.2 % (estimated for a similar chemical) | [5] |

| Upper Explosive Limit (UEL) | No definitive data available | |

| Autoignition Temperature | 572°F (300°C) (estimated for a similar chemical) | [5] |

Hazard Identification and First Aid

This compound is classified as a highly flammable liquid and vapor.[6] It may be fatal if swallowed and enters the airways, and it can cause skin and serious eye irritation. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9]

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[6][7]

Safe Handling and Storage Protocols

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to this compound.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the accumulation of flammable vapors.[10][11] The fume hood's airflow should be verified before use.[12]

-

Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, sparks from electrical equipment, hot surfaces, and static electricity.[10][11] Use only non-sparking, explosion-proof electrical equipment.[13][14]

-

Grounding and Bonding: When transferring the liquid from one metal container to another, both containers must be bonded and grounded to prevent the buildup of static electricity.[13][14]

Caption: Grounding and bonding setup for safe transfer of flammable liquids.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[15]

-

Skin Protection: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat should be worn.[11] Synthetic materials should be avoided as they can melt and adhere to the skin in a fire.[13] Wear appropriate chemical-resistant gloves (e.g., nitrile gloves of at least 4 mil thickness for incidental contact).[15]

-

Footwear: Closed-toe shoes are mandatory in the laboratory.[11]

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Storage Requirements

-

Store this compound in a tightly closed, properly labeled container.[6]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6]

-

Flammable liquid storage cabinets should be used for storing quantities greater than what is needed for immediate use.[11][13]

-

Refrigerators or freezers used for storage must be specifically designed and rated for flammable materials.[16]

Emergency Procedures

Spill Response

A detailed spill response plan should be in place before working with this compound.[17]

For a Small Spill (manageable by trained laboratory personnel):

-

Remove all ignition sources and increase ventilation by opening fume hood sashes.[15][18]

-

Wear appropriate PPE , including chemical-resistant gloves, goggles, and a lab coat.[15]

-

Contain the spill using an appropriate absorbent material (e.g., spill pads, sand, or non-combustible absorbent). Avoid using materials like cat litter for flammable liquids that may be incinerated.[19]

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[15][19]

-

Clean the spill area with soap and water.[15]

-

Dispose of all contaminated materials as hazardous waste.[19][20]

For a Large Spill (or any spill outside a fume hood):

-

Evacuate the area immediately. [17]

-

Alert others and activate the fire alarm if necessary.

-

Call emergency services. [17]

-

If safe to do so, close the door to the affected area to contain vapors.

-

Provide emergency responders with information about the spilled chemical.

References

- 1. lookchem.com [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 3404-71-5 [chemicalbook.com]

- 4. 3-Methylidenehexane | C7H14 | CID 520668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound [stenutz.eu]

- 9. westliberty.edu [westliberty.edu]

- 10. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. Laboratory Safety Manual [ehs.cornell.edu]

- 13. ehs.okstate.edu [ehs.okstate.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 17. actenviro.com [actenviro.com]

- 18. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 19. acs.org [acs.org]

- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

A Comprehensive Technical Guide to the Kovats Retention Index of 2-Ethyl-1-Pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Kovats retention index (RI) for the branched alkene, 2-ethyl-1-pentene. The Kovats RI is a crucial parameter in gas chromatography (GC) for standardizing retention times, enabling compound identification and comparison across different analytical systems. This document compiles and presents quantitative data, detailed experimental protocols where available, and a conceptual overview of the factors influencing the retention index of this compound.

Introduction to the Kovats Retention Index

Developed by Ervin Kováts, the retention index is a method to convert retention times into system-independent constants. It relates the retention time of an analyte to the retention times of n-alkanes, which are used as reference standards. For an isothermal analysis, the Kovats retention index (I) is calculated using the following formula:

I = 100 *{n + (log(t'r(analyte)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))}

Where:

-

t'r is the adjusted retention time

-

n is the carbon number of the n-alkane eluting before the analyte

-

N is the carbon number of the n-alkane eluting after the analyte

For temperature-programmed GC, a linear interpolation is used. The Kovats RI is a valuable tool for identifying compounds by comparing experimentally determined indices with literature values.

Quantitative Data: Kovats Retention Index of this compound

The Kovats retention index of this compound has been determined on various stationary phases, primarily of non-polar and semi-standard non-polar character. The following tables summarize the available data from the literature.

Table 1: Kovats Retention Index of this compound on Standard Non-Polar Stationary Phases

| Kovats Retention Index (I) | Stationary Phase | Temperature (°C) | Analysis Type | Reference |

| 690.2 | Standard non-polar | Not Specified | Not Specified | --INVALID-LINK-- |

| 689.3 | Standard non-polar | Not Specified | Not Specified | --INVALID-LINK-- |

| 689.6 | Standard non-polar | Not Specified | Not Specified | --INVALID-LINK-- |

| 689 | Standard non-polar | Not Specified | Not Specified | --INVALID-LINK-- |

| 690 | Standard non-polar | Not Specified | Not Specified | --INVALID-LINK-- |

| 682 | Standard non-polar | 40 | Isothermal | --INVALID-LINK-- |

| 681 | Standard non-polar | 70 | Isothermal | --INVALID-LINK-- |